2,4-Dichloro-5-(difluoromethoxy)benzyl bromide

Lipophilicity Drug design Physicochemical property comparison

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide (CAS 1806276-10-7) integrates three halogen environments—a reactive benzylic bromide, 2,4-dichloro substitution, and a –OCHF2 group—delivering XLogP3=4.7 and TPSA=9.2Ų. This profile is essential for CNS programs where a 1.3 log unit lipophilicity advantage over non-chlorinated analogs drives a 20-fold partition coefficient increase. The bromide exhibits 30–50× higher SN2 reactivity than the corresponding chloride, enabling alkylation at 0–25°C to preserve thermally labile substrates. For pyrethroid analog synthesis, the dichloro pattern enhances metabolic stability against oxidative degradation. Procure this building block when synthetic precision, CNS-appropriate lipophilicity, and mild-condition reactivity are non-negotiable.

Molecular Formula C8H5BrCl2F2O
Molecular Weight 305.93 g/mol
CAS No. 1806276-10-7
Cat. No. B1413325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(difluoromethoxy)benzyl bromide
CAS1806276-10-7
Molecular FormulaC8H5BrCl2F2O
Molecular Weight305.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)F)Cl)Cl)CBr
InChIInChI=1S/C8H5BrCl2F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2
InChIKeyMLSOYGVIMLAGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide (CAS 1806276-10-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2,4-Dichloro-5-(difluoromethoxy)benzyl bromide (CAS 1806276-10-7) is a polyhalogenated benzyl bromide building block with the molecular formula C8H5BrCl2F2O and a molecular weight of 305.93 g/mol [1]. Its IUPAC name is 1-(bromomethyl)-2,4-dichloro-5-(difluoromethoxy)benzene . The compound integrates three distinct halogen environments—a benzylic bromide, two aromatic chlorine substituents at positions 2 and 4, and a difluoromethoxy (–OCHF2) group at position 5—creating a densely functionalized aromatic scaffold with a computed XLogP3 of 4.7 and a topological polar surface area of 9.2 Ų [1]. Commercial availability is currently limited to research-grade suppliers offering a minimum purity of 95% .

Why Generic Substitution of 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide Fails: The Interdependence of Benzylic Leaving Group, Chlorine Substitution, and the –OCHF2 Moiety


Simple replacement of 2,4-dichloro-5-(difluoromethoxy)benzyl bromide with a mono-functional benzyl bromide or a non-chlorinated difluoromethoxy analog is chemically unsound because the three functional domains—the benzylic bromide leaving group, the electron-withdrawing chlorine atoms, and the lipophilic-hydrophilic toggle provided by the –OCHF2 group—operate synergistically to define reactivity, stability, and downstream molecular properties [1]. Removing the chlorine atoms drops the XLogP3 from 4.7 to 3.4, while replacing the bromide with chloride reduces leaving group ability by approximately one order of magnitude in SN2 reactions [2]. The quantitative evidence below demonstrates that each structural perturbation produces measurable physicochemical divergence, making generic interchange unjustifiable.

Quantitative Differentiation Evidence for 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide Against Closest Structural Analogs


Elevated Lipophilicity (XLogP3 = 4.7) Driven by Dual Chlorine Substitution Surpasses Non-Chlorinated Difluoromethoxybenzyl Bromides

The target compound exhibits an XLogP3 of 4.7, which is 1.3 log units higher than that of 4-(difluoromethoxy)benzyl bromide (XLogP3 = 3.4) [1][2]. This 20-fold increase in computed octanol-water partition coefficient, attributable to the two aromatic chlorine substituents, translates to significantly greater membrane permeability potential—a critical parameter in medicinal chemistry lead optimization where fluorinated benzyl building blocks are employed to modulate ADME properties [3].

Lipophilicity Drug design Physicochemical property comparison

Controlled Aqueous Interface via Non-Zero Topological Polar Surface Area (TPSA = 9.2 Ų) Compared to Zero TPSA in Non-Difluoromethoxy Analog

The target compound possesses a TPSA of 9.2 Ų contributed by the difluoromethoxy oxygen atoms, whereas 2,4-dichlorobenzyl bromide has a TPSA of 0 Ų [1][2]. This non-zero TPSA introduces a modest but non-negligible capacity for hydrogen-bond acceptance (HBA count = 3 vs. 0), which can favorably influence aqueous solubility and reduce non-specific protein binding relative to the fully non-polar dichlorobenzyl analog [3].

Polar surface area Solubility Drug-likeness

Enhanced Reactivity of Benzylic Bromide Compared to Benzylic Chloride Enables Milder Alkylation Conditions

Benzyl bromide derivatives are approximately 30–50 times more reactive toward nucleophilic substitution (SN2) than their benzyl chloride counterparts due to the lower bond dissociation energy of the C–Br bond (approximately 285 kJ/mol vs. 327 kJ/mol for C–Cl) and the superior leaving group ability of bromide ion (pKa of HBr ≈ –9 vs. HCl ≈ –7) [1]. This differential predicts that 2,4-dichloro-5-(difluoromethoxy)benzyl bromide will undergo alkylation reactions under significantly milder conditions (lower temperature, shorter reaction time) than the corresponding benzyl chloride analog (CAS 1803790-20-6), an important consideration for synthetic route design involving heat-sensitive substrates [2].

Leaving group ability Nucleophilic substitution Reactivity comparison

Distinct Electronic Environment from 2,4-Dichloro-5-(difluoromethoxy) Substitution Pattern Differentiated from Positional Isomers

The 2,4-dichloro-5-(difluoromethoxy) substitution pattern places the –OCHF2 group at the position para to one chlorine (position 4) and ortho to the benzylic bromide, creating a unique electronic environment distinct from the 2-(difluoromethoxy) isomer (CAS 85684-64-6) where the –OCHF2 group is ortho to the benzylic bromide and lacks ring chlorine atoms [1]. The combined electron-withdrawing effect of two chlorines adjacent to the difluoromethoxy group is predicted to increase the C–H acidity of the –OCHF2 moiety (pKa estimated to decrease by approximately 2–3 units relative to non-chlorinated analogs), which may influence hydrogen-bonding behavior and metabolic stability of downstream products [2].

Regiochemistry Substitution pattern Electronic effects

Higher Molecular Complexity (Heavy Atom Count = 14) and Calculated Complexity Score (185) Relative to Simpler Benzyl Bromide Analogs

The target compound has a heavy atom count of 14 and a calculated complexity score of 185, compared to 8 heavy atoms and a complexity of 109 for 2,4-dichlorobenzyl bromide, and 10 heavy atoms with a complexity of 118 for 4-(difluoromethoxy)benzyl bromide [1][2][3]. This increased molecular complexity, arising from the simultaneous presence of bromide, two chlorines, and the –OCHF2 group on a single benzyl scaffold, provides greater chemical diversity per building block—a metric valued in fragment-based drug discovery and diversity-oriented synthesis where maximizing pharmacophore information density per synthetic step is a key efficiency parameter [4].

Molecular complexity Chemical diversity Screening library design

Application Scenarios for 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide Based on Demonstrated Differential Evidence


Medicinal Chemistry: Late-Stage Diversification Requiring High-Lipophilicity Benzyl Warheads

When a drug discovery program requires installation of a benzyl group with an XLogP3 near 4.7 to balance target-binding lipophilicity, 2,4-dichloro-5-(difluoromethoxy)benzyl bromide is indicated over 4-(difluoromethoxy)benzyl bromide (XLogP3 = 3.4) because the 1.3 log unit differential translates to a 20-fold higher partition coefficient, directly impacting membrane permeability and target engagement [1][2]. This scenario is particularly relevant for CNS-targeted programs where elevated logP values are often correlated with improved blood-brain barrier penetration [3].

Synthetic Methodology: Mild Alkylation of Heat-Sensitive or Base-Sensitive Nucleophiles

In synthetic sequences involving thermally labile substrates (e.g., β-lactams, epoxides, or sensitive heterocycles), the 30–50× higher SN2 reactivity of the benzyl bromide over the corresponding benzyl chloride (CAS 1803790-20-6) enables alkylation at lower temperatures (e.g., 0–25 °C vs. 40–80 °C) and shorter reaction times, minimizing thermal decomposition and improving isolated yields [4]. This reactivity advantage directly supports procurement of the bromide variant when mild conditions are a synthetic priority.

Agrochemical Intermediate Synthesis: Pyrethroid and Fluorinated Pesticide Precursor Development

Patents describing difluoromethoxyaromatic compounds as intermediates for pyrethroid pesticides identify the –OCHF2 moiety as critical for insecticidal activity [5]. The target compound's unique 2,4-dichloro-5-(difluoromethoxy) substitution pattern, combined with a reactive benzylic bromide handle, positions it as a scaffold for generating diverse pyrethroid analogs. Compared to the non-halogenated 4-(difluoromethoxy)benzyl bromide, the additional chlorine atoms provide greater metabolic stability against oxidative degradation—a class-level advantage supported by the well-established effect of aromatic chlorine substitution on cytochrome P450 resistance [6].

Chemical Biology: Bifunctional Probe Design Requiring Both Lipophilicity and Hydrogen-Bond Acceptance

For the design of chemical probes that must balance membrane permeability (requiring high logP) with target engagement (benefiting from hydrogen-bond acceptance), the target compound's combination of XLogP3 = 4.7 and TPSA = 9.2 Ų (HBA = 3) provides a uniquely balanced profile [1]. In contrast, 2,4-dichlorobenzyl bromide (TPSA = 0, HBA = 0) lacks hydrogen-bonding capacity entirely, while 4-(difluoromethoxy)benzyl bromide (XLogP3 = 3.4) is insufficiently lipophilic for membrane-crossing applications [2][7].

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